![molecular formula C22H35N3O B5660513 N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5660513.png)
N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide involves several sophisticated methods. One approach includes the Rhodium(III)-catalyzed synthesis via tandem C–H alkylation and intermolecular amination, highlighting a method for creating bioactive compounds with moderate to good yields (Xu et al., 2021). Another method employs direct functionalization of piperidine via an azomethine ylide route, showcasing a metal-free synthesis path for spirooxindoles bearing 3-substituted oxindole moieties (Yanlong Du et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods. For example, the structural conformation of novel piperidine-4-one derivatives has been characterized by X-ray diffraction studies, revealing specific crystalline structures and conformations (B. Lakshminarayana et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the synthesis of bioactive molecules with potential pharmacological applications. For instance, derivatives synthesized through the Mannich reaction demonstrated significant antidepressant and antianxiety activities in preclinical models, suggesting their utility in medicinal chemistry (J. Kumar et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure, affecting their solubility, stability, and overall reactivity. Detailed investigations into the crystal and molecular structure, as well as spectroscopic and quantum chemical studies, have provided insights into the physical characteristics of these compounds, including their conformational stability and intramolecular interactions (S. Fatma et al., 2017).
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-N-methyl-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-24(14-7-17-25-15-4-2-3-5-16-25)22(26)20-11-9-19(10-12-20)21-8-6-13-23-18-21/h9-12,21,23H,2-8,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLEMKABNUMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCCCCC1)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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